Cas no 2137875-69-3 (sodium 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate)

sodium 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate structure
2137875-69-3 structure
商品名:sodium 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate
CAS番号:2137875-69-3
MF:C9H8ClNaO4S
メガワット:270.665191650391
CID:6421667
PubChem ID:165455729

sodium 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate 化学的及び物理的性質

名前と識別子

    • 2137875-69-3
    • EN300-722869
    • sodium 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate
    • インチ: 1S/C9H9ClO4S.Na/c10-6-4-7-8(5-9(6)15(11)12)14-3-1-2-13-7;/h4-5H,1-3H2,(H,11,12);/q;+1/p-1
    • InChIKey: UFTRBYUZACPDPM-UHFFFAOYSA-M
    • ほほえんだ: ClC1C(=CC2=C(C=1)OCCCO2)S(=O)[O-].[Na+]

計算された属性

  • せいみつぶんしりょう: 269.9729519g/mol
  • どういたいしつりょう: 269.9729519g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 256
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 77.8Ų

sodium 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-722869-1.0g
sodium 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate
2137875-69-3
1g
$0.0 2023-06-06

sodium 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate 関連文献

sodium 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinateに関する追加情報

Introduction to Sodium 8-Chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate (CAS No. 2137875-69-3)

Sodium 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2137875-69-3, belongs to a class of heterocyclic molecules that exhibit promising biological activities. The structural features of this molecule, particularly its sulfinate group and chloro substituent, contribute to its unique chemical properties and potential therapeutic applications.

The sulfinate functional group in sodium 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate plays a crucial role in its reactivity and interaction with biological targets. This group is known to enhance the solubility and stability of the compound, making it an attractive candidate for further investigation in drug design. Additionally, the presence of a chloro substituent at the 8-position influences the electronic properties of the molecule, potentially affecting its binding affinity to biological receptors.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The benzodioxepine core structure of sodium 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate is particularly interesting due to its similarity to other bioactive molecules that have shown efficacy in treating various diseases. Researchers have been exploring the pharmacological potential of this compound in several preclinical studies.

In a notable study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory properties of derivatives of sodium 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate. The study demonstrated that certain analogs exhibited significant inhibitory activity against key inflammatory enzymes such as COX-2 and LOX. These findings suggest that this compound may have therapeutic value in conditions characterized by chronic inflammation.

The synthesis of sodium 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the sulfinate group at the 7-position is a critical step that necessitates careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including catalytic processes and green chemistry principles, have been employed to improve the efficiency and sustainability of the synthesis.

The pharmacokinetic profile of sodium 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate is another area of active research. Studies have shown that this compound exhibits moderate oral bioavailability and a reasonable half-life in animal models. These characteristics make it a promising candidate for further development into an oral therapeutic agent. However, additional studies are needed to fully understand its metabolic pathways and potential drug-drug interactions.

The potential applications of sodium 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate extend beyond anti-inflammatory therapy. Preliminary data suggest that this compound may also have neuroprotective effects, making it relevant for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, its structural motif is shared by several compounds that have demonstrated antitumor activity, prompting researchers to explore its potential in oncology.

The development of novel drug candidates is a complex process that requires extensive characterization at both chemical and biological levels. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are essential for confirming the identity and purity of sodium 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate. Biological assays are conducted to evaluate its interaction with target proteins and assess its efficacy in relevant disease models.

In conclusion, sodium 8-chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate (CAS No. 2137875-69-3) is a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique chemical properties and promising biological activities make it a valuable subject for further research. As our understanding of molecular interactions continues to evolve, compounds like this one are likely to play a crucial role in the development of next-generation therapeutics.

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